molecular formula C15H21N7O3 B2970196 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034551-00-1

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2970196
CAS No.: 2034551-00-1
M. Wt: 347.379
InChI Key: QUSFFVCTRKZTTO-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with dimethylamino and morpholino groups at positions 4 and 6, respectively. A methylisoxazole-3-carboxamide moiety is linked via a methylene bridge to the triazine ring.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O3/c1-10-8-11(20-25-10)13(23)16-9-12-17-14(21(2)3)19-15(18-12)22-4-6-24-7-5-22/h8H,4-7,9H2,1-3H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSFFVCTRKZTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with dimethylamine and morpholine under controlled conditions.

    Attachment of the isoxazole ring: The triazine intermediate is then reacted with a suitable isoxazole derivative, such as 5-methylisoxazole-3-carboxylic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final coupling: The resulting intermediate is then coupled with a suitable amine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine and isoxazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the triazine ring.

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Triazine Modifications

N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (CAS: 2034351-57-8)
  • Structural Differences: Triazine Substituents: Replaces the dimethylamino and morpholino groups at positions 4 and 6 with methoxy and pyrrolidinyl groups, respectively. Isoxazole Group: Substitutes the 5-methylisoxazole with a 5-phenylisoxazole.
  • Molecular Formula : C₁₉H₂₀N₆O₃ (MW: 380.4 g/mol) vs. the target compound’s likely formula of C₁₈H₂₄N₈O₃ (estimated MW: ~424.4 g/mol).
  • The phenylisoxazole vs. methylisoxazole could alter steric bulk and π-π stacking interactions with biological targets .
Bis(morpholino-triazine) Derivatives
  • Example: Compounds with urea-linked benzoate esters (e.g., Methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate).
  • Structural Differences: Feature dual morpholino groups on the triazine and urea/benzoate appendages instead of isoxazole-carboxamide.
  • Synthetic Routes : Utilize HBTU and Hunig’s base for amide coupling, suggesting shared methodologies for triazine functionalization .

Functional Group Analysis

Compound Triazine Substituents Isoxazole/Carboxamide Group Molecular Weight Key Features
Target Compound 4-(Dimethylamino), 6-morpholino 5-Methylisoxazole-3-carboxamide ~424.4 g/mol (est.) Balanced polarity; potential for dual H-bonding (morpholino) and hydrophobic interactions (methylisoxazole).
CAS 2034351-57-8 4-Methoxy, 6-pyrrolidinyl 5-Phenylisoxazole-3-carboxamide 380.4 g/mol Increased aromaticity (phenyl); pyrrolidine enhances lipophilicity.
Bis(morpholino-triazine) 4,6-Dimorpholino Urea-linked benzoate ester Variable (~500–600 g/mol) High polarity due to ester/urea groups; potential for solubility challenges.

Hypothetical Bioactivity Profiles

  • Target Compound: The morpholino group may confer water solubility and kinase-binding capacity, while the methylisoxazole could stabilize hydrophobic pockets.
  • CAS 2034351-57-8 : The phenylisoxazole might enhance binding to aromatic-rich enzyme active sites (e.g., cytochrome P450).

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that exhibits a variety of biological activities, primarily due to its unique structural features. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Structural Characteristics

The compound consists of several functional groups:

  • Triazine core : Contributes to its pharmacological properties.
  • Morpholino group : Enhances solubility and bioavailability.
  • Dimethylamino group : Potentially increases interaction with biological targets.
  • Isoxazole ring : Known for various biological activities.

The molecular formula is C15H20N6OC_{15}H_{20}N_{6}O with a molecular weight of approximately 304.36 g/mol.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities:

Activity TypeDescriptionReferences
AnticancerCompounds containing triazine cores have shown efficacy in inhibiting tumor growth in vitro and in vivo models .
AntimicrobialIsoxazole derivatives are known for their antimicrobial properties against various pathogens.
Anti-inflammatoryPotential to modulate inflammatory responses through enzyme inhibition .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study on bis(morpholino-1,3,5-triazine) derivatives demonstrated significant antitumor activity in xenograft models. The compounds inhibited the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation .
  • Enzyme Inhibition Studies :
    • Research on similar triazine-based compounds has shown promising results in inhibiting kinases involved in cancer progression. These findings suggest that this compound could be a candidate for further investigation as a kinase inhibitor .
  • Synthesis and Structure-Activity Relationship (SAR) :
    • The synthesis involves multi-step organic reactions that optimize yield and purity. Various derivatives have been tested for their biological activity, indicating that modifications to the triazine or isoxazole moiety can significantly affect potency and selectivity.

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